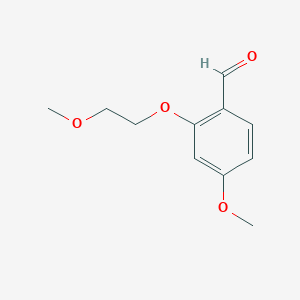

4-Methoxy-2-(2-methoxyethoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

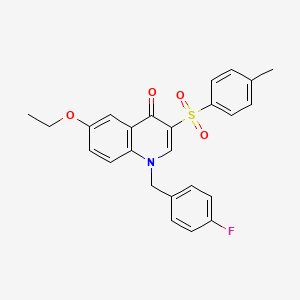

4-Methoxy-2-(2-methoxyethoxy)benzaldehyde, commonly referred to as 4-MMEB, is a chemical compound with a variety of uses in scientific research. It is a colorless solid that is soluble in organic solvents, and has a strong odor. 4-MMEB is a versatile compound that has been used in a variety of laboratory experiments and scientific research applications.

Applications De Recherche Scientifique

Vibrational Dynamics Studies

4-Methoxy-2-(2-methoxyethoxy)benzaldehyde has been used in studies of vibrational dynamics. These studies often involve Inelastic Neutron Scattering (INS) spectroscopy combined with periodic Density Functional Theory (DFT) calculations . The excellent agreement between calculated and experimental spectra allows a confident assignment of the vibrational modes .

Crystal Structure Analysis

This compound has also been used in the analysis of crystal structures. In the absence of experimental data for similar compounds, a tentative crystal structure based on its similarity with 4-methoxybenzaldehyde is considered and evaluated .

Torsional Potential Barriers

Research has been conducted to understand the torsional potential barriers for the methyl groups in this compound. The intramolecular nature of the potential energy barrier for methyl rotation about O–CH3 bonds compares with the one reported for torsion about saturated C–CH3 bonds .

Synthesis of Substituted Benzaldehydes

4-Methoxy-2-(2-methoxyethoxy)benzaldehyde can be used in the synthesis of substituted benzaldehydes. A two-step, one-pot procedure has been developed that employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .

Thermochemistry Research

The compound is used in condensed phase thermochemistry data research . This involves studying the changes in heat and energy of chemical reactions.

Spectroscopy

4-Methoxy-2-(2-methoxyethoxy)benzaldehyde is used in various spectroscopy studies, including Infrared (IR), Mass, and UV/Visible spectroscopy .

Mécanisme D'action

Target of Action

This compound is a small molecule PEG linker containing a terminal benzaldehyde moiety , which suggests it may react with primary amine groups.

Mode of Action

The exact mode of action of 4-Methoxy-2-(2-methoxyethoxy)benzaldehyde is not well-understood. Given its structure, it’s possible that it interacts with its targets through the benzaldehyde moiety, potentially forming Schiff bases with primary amines. This is a common reaction in biochemistry and can lead to changes in protein function .

Biochemical Pathways

As a small molecule PEG linker, it may be involved in the modification of proteins or other biomolecules

Result of Action

Given its potential to react with primary amines, it may modify proteins or other biomolecules, potentially altering their function

Propriétés

IUPAC Name |

4-methoxy-2-(2-methoxyethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-5-6-15-11-7-10(14-2)4-3-9(11)8-12/h3-4,7-8H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGIRUSIQZVUGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)OC)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-(2-methoxyethoxy)benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2495186.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)

![1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2495191.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2495197.png)